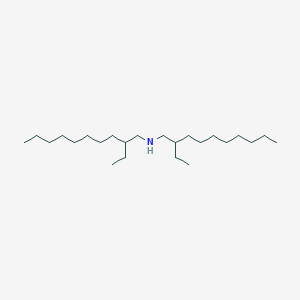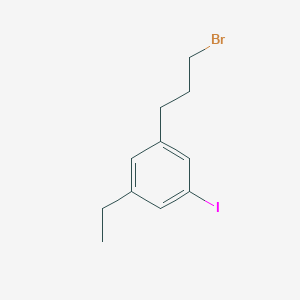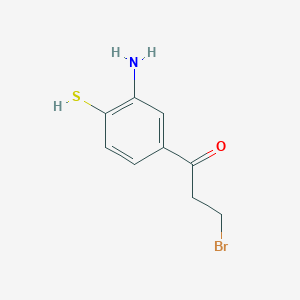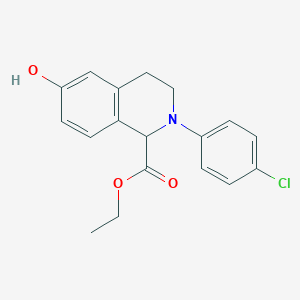
1-Deuterio-2-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deuterio-2-methoxynaphthalene is a deuterated derivative of 2-methoxynaphthalene, where one hydrogen atom is replaced by a deuterium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Deuterio-2-methoxynaphthalene typically involves the deuteration of 2-methoxynaphthalene. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium source can be deuterium oxide (D₂O) or deuterium gas, depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Deuterio-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and Lewis acids (e.g., AlCl₃) are employed for Friedel-Crafts acylation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Deuterio-2-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development due to their altered metabolic stability and pharmacokinetics.
Industry: It is used in the production of deuterated solvents and reagents for NMR spectroscopy, providing better resolution and sensitivity.
Wirkmechanismus
The mechanism by which 1-Deuterio-2-methoxynaphthalene exerts its effects is primarily through its interaction with molecular targets in chemical and biological systems. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where the bond strength of C-D is greater than that of C-H. This can lead to slower reaction rates and altered metabolic pathways, providing insights into reaction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Methoxynaphthalene: The non-deuterated form, used in similar applications but with different kinetic properties.
1-Methoxynaphthalene: Another isomer with distinct chemical properties and reactivity.
2-Acetyl-6-methoxynaphthalene: A derivative used in fragrance and flavor industries.
Uniqueness: 1-Deuterio-2-methoxynaphthalene is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This makes it valuable in studies requiring precise control over reaction kinetics and metabolic pathways.
Eigenschaften
Molekularformel |
C11H10O |
|---|---|
Molekulargewicht |
159.20 g/mol |
IUPAC-Name |
1-deuterio-2-methoxynaphthalene |
InChI |
InChI=1S/C11H10O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3/i8D |
InChI-Schlüssel |
LUZDYPLAQQGJEA-BNEYPBHNSA-N |
Isomerische SMILES |
[2H]C1=C(C=CC2=CC=CC=C12)OC |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)




![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)





![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
